molecular formula C11H14N4O4 B13817789 2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone

2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone

Cat. No.: B13817789
M. Wt: 266.25 g/mol
InChI Key: WXKQSBKURZFLTH-XYOKQWHBSA-N
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Description

2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.2533 g/mol . It is also known as 3-Methyl-2-butanone 2,4-dinitrophenylhydrazone. This compound is a derivative of 2-butanone and is commonly used in various chemical analyses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of 3-methyl-2-butanone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic addition reactions yield hydrazones, while oxidation and reduction reactions produce corresponding oxidized or reduced products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 3-position influences its reactivity and stability, making it suitable for specific analytical and research applications .

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

N-[(E)-3-methylbutan-2-ylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C11H14N4O4/c1-7(2)8(3)12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-7,13H,1-3H3/b12-8+

InChI Key

WXKQSBKURZFLTH-XYOKQWHBSA-N

Isomeric SMILES

CC(C)/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C

Canonical SMILES

CC(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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